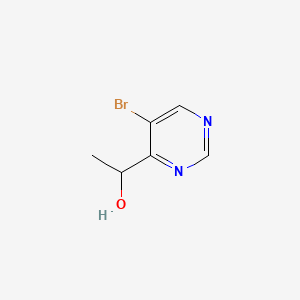

1-(5-Bromo-4-pyrimidinyl)ethanol

Description

1-(5-Bromo-4-pyrimidinyl)ethanol is a brominated pyrimidine derivative featuring an ethanol functional group at the 4-position of the pyrimidine ring and a bromine atom at the 5-position. Pyrimidine-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their aromatic heterocyclic structure, which enables diverse reactivity and intermolecular interactions .

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.039 |

IUPAC Name |

1-(5-bromopyrimidin-4-yl)ethanol |

InChI |

InChI=1S/C6H7BrN2O/c1-4(10)6-5(7)2-8-3-9-6/h2-4,10H,1H3 |

InChI Key |

FWOKSWPFYIERSD-UHFFFAOYSA-N |

SMILES |

CC(C1=NC=NC=C1Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 1-(5-Bromo-4-pyrimidinyl)ethanol with structurally related compounds, focusing on substituent effects, functional groups, and inferred properties.

Structural Analogs in Pyrimidine and Pyridine Systems

1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol

- Structure : Pyrimidine ring with 5-bromo, 2-chloro, and 4-piperidin-4-ol substituents.

- Key Differences: The piperidin-4-ol group introduces a secondary alcohol within a six-membered amine ring, enhancing hydrogen-bonding capacity compared to the primary ethanol group in the target compound.

1-(5-Bromo-2-fluorophenyl)ethanol

- Structure: Benzene ring with 5-bromo, 2-fluoro, and ethanol substituents.

- Fluorine at the 2-position may enhance metabolic stability in pharmaceutical contexts compared to pyrimidine systems .

1-(5-Bromo-2-chloro-4-pyridinyl)ethanone

- Structure: Pyridine ring with 5-bromo, 2-chloro, and ethanone groups.

- Key Differences: The ethanone (ketone) group replaces the ethanol, eliminating hydrogen-bond donor capacity and altering solubility. Pyridine’s single nitrogen atom results in lower basicity compared to pyrimidine .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Functional Group | Key Inferred Properties |

|---|---|---|---|---|

| 1-(5-Bromo-4-pyrimidinyl)ethanol | Pyrimidine | 5-Br, 4-ethanol | Primary alcohol | High polarity, H-bond donor/acceptor |

| 1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol | Pyrimidine | 5-Br, 2-Cl, 4-piperidin-4-ol | Secondary alcohol | Enhanced steric hindrance, basicity |

| 1-(5-Bromo-2-fluorophenyl)ethanol | Benzene | 5-Br, 2-F, ethanol | Primary alcohol | Lower polarity, metabolic stability |

| 1-(5-Bromo-2-chloro-4-pyridinyl)ethanone | Pyridine | 5-Br, 2-Cl, ethanone | Ketone | Reduced solubility, no H-bond donor |

Research Findings and Implications

Reactivity: Bromine at the 5-position in pyrimidine systems facilitates electrophilic substitution reactions, such as Suzuki-Miyaura couplings, which are less feasible in phenyl analogs due to electronic differences . Ethanol’s hydroxyl group enhances solubility in polar solvents compared to ketone or piperidine-containing analogs .

Biological Activity: Pyrimidine-based alcohols are often intermediates in drug synthesis (e.g., kinase inhibitors), whereas phenyl analogs like 1-(5-Bromo-2-fluorophenyl)ethanol may serve as precursors for non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Relevance :

- Pyrimidinediones like bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) share bromine substitution but feature a urea-like structure, highlighting the role of pyrimidine in herbicide design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.